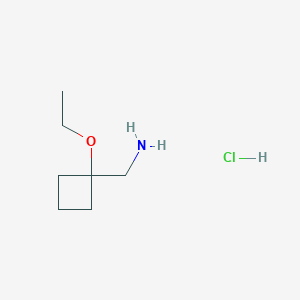

(1-Ethoxycyclobutyl)methanamine hydrochloride

Vue d'ensemble

Description

“(1-Ethoxycyclobutyl)methanamine hydrochloride” is a chemical compound with the formula C7H16ClNO . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “(1-Ethoxycyclobutyl)methanamine hydrochloride” is represented by the Inchi Code: 1S/C8H17NO.ClH/c1-3-10-8(7-9-2)5-4-6-8;/h9H,3-7H2,1-2H3;1H . The molecular weight of this compound is 165.66 g/mol .Physical And Chemical Properties Analysis

The molecular formula of “(1-Ethoxycyclobutyl)methanamine hydrochloride” is C7H16ClNO . Its molecular weight is 165.66 g/mol .Applications De Recherche Scientifique

Synthesis and Chemical Properties

(1-Ethoxycyclobutyl)methanamine hydrochloride is a chemical compound with potential applications in various fields of scientific research. While the specific compound "(1-Ethoxycyclobutyl)methanamine hydrochloride" was not directly found in the research literature, related compounds and their applications in synthesis, biological activity, and materials science provide insight into the type of research applications such compounds might be involved in.

Synthetic Applications : Compounds containing cyclohexylamine and related structures are synthesized for a broad spectrum of biological activities. For example, derivatives of phenylcyclopentylmethanamine have been synthesized to explore their biological activities, indicating the utility of similar compounds in drug development and chemical synthesis Aghekyan et al., 2013.

Antimicrobial Activities : New derivatives, such as quinoline derivatives carrying 1,2,3-triazole moiety, have been synthesized from related compounds, demonstrating moderate to very good antibacterial and antifungal activities. This highlights the potential of using (1-Ethoxycyclobutyl)methanamine hydrochloride in the development of new antimicrobial agents Thomas, Adhikari, & Shetty, 2010.

Analytical Characterizations : Arylcyclohexylamines have been characterized analytically to aid in the identification of new psychoactive substances. The analytical methods developed for these compounds could be applicable to (1-Ethoxycyclobutyl)methanamine hydrochloride, providing a basis for forensic analysis and substance identification Wallach et al., 2016.

Pharmacological Research : Arylcyclohexylamines and their derivatives have been studied for their pharmacological profiles, including their potential as receptor antagonists. Research on compounds such as R-96544, which is related in structure, informs the potential pharmacological applications of (1-Ethoxycyclobutyl)methanamine hydrochloride in studying receptor-mediated physiological processes Ogawa et al., 2002.

Material Science and Polymer Chemistry : Pyridyl methanimine-based ligands, which share functional groups with (1-Ethoxycyclobutyl)methanamine hydrochloride, have been used in aqueous media for the living radical polymerization of hydrophilic monomers. This suggests the potential application of (1-Ethoxycyclobutyl)methanamine hydrochloride in the development of new materials and polymers Wang et al., 2001.

Safety and Hazards

When handling “(1-Ethoxycyclobutyl)methanamine hydrochloride”, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of action

Methenamine, a structurally similar compound, is primarily used as a urinary tract antiseptic . It targets bacteria in the urinary tract, preventing their growth and proliferation .

Mode of action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

Methenamine is readily absorbed from the gastrointestinal tract, and about 10% to 30% of the drug will be hydrolyzed by gastric juices .

Result of action

The result of methenamine’s action is the reduction of bacterial growth in the urinary tract, helping to prevent and treat urinary tract infections .

Action environment

The efficacy of methenamine is influenced by the pH of the urine. It is most effective in an acidic environment (pH<6), where it is hydrolyzed to formaldehyde, a potent bactericidal agent .

Propriétés

IUPAC Name |

(1-ethoxycyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-9-7(6-8)4-3-5-7;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVTXLILXBUQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.